REACTION_CXSMILES
|
[F:1][C:2]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:6]=1[N+:15]([O-])=O.[H][H]>O1CCCC1.[Pd]>[F:1][C:2]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:6]=1[NH2:15]
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Name
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solution
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Quantity
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10 g
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Type
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reactant
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Smiles
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FC1=C(OC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C=CC(=C1)F
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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1.616 g
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Type
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catalyst
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Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through a nylon membrane
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
The residue was purified flash chromatography (silica gel, 70:30 ethyl acetate/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=C(N)C=C(C=C2)S(=O)(=O)C)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |